molecular formula C9H8FNO2 B1425223 4-Cyclopropyl-1-fluoro-2-nitrobenzene CAS No. 769159-85-5

4-Cyclopropyl-1-fluoro-2-nitrobenzene

Cat. No. B1425223
M. Wt: 181.16 g/mol
InChI Key: TUFIOLOCINEBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Cyclopropyl-1-fluoro-2-nitrobenzene” is a chemical compound with the molecular formula C9H8FNO2 . It is a derivative of benzene, where a cyclopropyl group, a fluorine atom, and a nitro group are attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “4-Cyclopropyl-1-fluoro-2-nitrobenzene” consists of a benzene ring with a cyclopropyl group, a fluorine atom, and a nitro group attached to it . The exact positions of these groups on the benzene ring can influence the properties and reactivity of the molecule.


Chemical Reactions Analysis

Aromatic nitro compounds like “4-Cyclopropyl-1-fluoro-2-nitrobenzene” can undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile adds to the aromatic ring, followed by the elimination of a leaving group. This process can be influenced by various factors, including the nature of the nucleophile and the leaving group, and the reaction conditions .

Scientific Research Applications

Chemical Synthesis and Binding Affinity Studies

4-Cyclopropyl-1-fluoro-2-nitrobenzene has been utilized in chemical synthesis as a precursor for various compounds. For example, it played a role in the synthesis of imidazo[1,5-a]quinoxaline amides and carbamates, which exhibited a range of intrinsic efficacies as measured by [35S]TBPS binding ratios. These compounds were found to bind with high affinity to the GABAA/benzodiazepine receptor, demonstrating their potential in pharmacological studies (Tenbrink et al., 1994).

Synthesis of Nitrobenzene Derivatives

The compound has also been used in the preparation of other nitrobenzene derivatives, which are important in various chemical reactions and studies. For instance, 2-Fluoro-5-nitrobenzonitrile, a compound related to 4-Cyclopropyl-1-fluoro-2-nitrobenzene, has been synthesized and reacted with amines and amino acids. These reactions and the resulting compounds are significant for understanding the chemical properties of nitrobenzene derivatives (Wilshire, 1967).

Electrochemical and Biosensor Applications

A study on 4-Fluoro-3-nitrophenyl grafted gold electrodes demonstrated the potential of fluoronitrobenzene derivatives in biosensor applications. This research developed a platform for label-free electrochemical detection of interleukin-2 protein, showcasing how modifications of fluoronitrobenzenes can lead to significant advancements in biosensor technology (Arya & Park, 2014).

Reactions in Organic Chemistry

The compound plays a role in various organic reactions, such as in microwave-mediated reductions of nitroaromatics. It was shown that under certain conditions, 4-fluoronitrobenzene can be reduced to 4-fluoroaniline, demonstrating the compound's reactivity and potential use in organic synthesis (Spencer et al., 2008).

properties

IUPAC Name

4-cyclopropyl-1-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-8-4-3-7(6-1-2-6)5-9(8)11(12)13/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFIOLOCINEBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719269
Record name 4-Cyclopropyl-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-1-fluoro-2-nitrobenzene

CAS RN

769159-85-5
Record name 4-Cyclopropyl-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Degas the solution of cyclopropyl boronic acid (0.585 g, 6.80 mmol) in dry toluene (6 mL) for 30 minutes. Then added tetrakis(triphenylphosphine) Palladium (0.090 g, 0.089 mmol) and 4-bromo-1-fluoro-2-nitrobenzene (1.0 g, 4.56 mmol) to the solution. The reaction mass was again degassed for 30 minutes and then added potassium carbonate (0.0628 g, 4.55 mmol). The reaction mass was refluxed for 48 h. The excess of solvent was removed under vacuum and the reaction mass was quenched in water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulphate and concentrated. The obtained crude was purified by column chromatography to afford 0.700 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 0.74-0.76 (m, 2H), 1.00-1.02 (m, 2H), 2.08 (m, 1H), 7.45-7.48 (m, 2H), 7.83 (d, J=6.9 Hz, 1H); MS [M+H]+: 164.13.
Quantity
0.585 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.0628 g
Type
reactant
Reaction Step Three
Quantity
0.09 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropyl-1-fluoro-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
4-Cyclopropyl-1-fluoro-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
4-Cyclopropyl-1-fluoro-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
4-Cyclopropyl-1-fluoro-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
4-Cyclopropyl-1-fluoro-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
4-Cyclopropyl-1-fluoro-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.